molecular formula C24H23N3O4S2 B14975349 4-Acetyl-N-{1,3-dimethyl-6-[(4-methylphenyl)sulfanyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL}benzene-1-sulfonamide

4-Acetyl-N-{1,3-dimethyl-6-[(4-methylphenyl)sulfanyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL}benzene-1-sulfonamide

Cat. No.: B14975349
M. Wt: 481.6 g/mol
InChI Key: AZHIJLLXHSWEJP-UHFFFAOYSA-N
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Description

4-Acetyl-N-{1,3-dimethyl-6-[(4-methylphenyl)sulfanyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL}benzene-1-sulfonamide is a complex organic compound that features a benzodiazole core, a sulfonamide group, and a sulfanyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-N-{1,3-dimethyl-6-[(4-methylphenyl)sulfanyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

    Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the amine with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used to study the effects of sulfonamide and benzodiazole derivatives on biological systems.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4-Acetyl-N-{1,3-dimethyl-6-[(4-methylphenyl)sulfanyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL}benzene-1-sulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The benzodiazole core may interact with other molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamide Derivatives: Compounds like sulfamethoxazole and sulfasalazine share the sulfonamide group and have similar biological activities.

    Benzodiazole Derivatives: Compounds such as diazepam and clonazepam contain the benzodiazole core and are used for their anxiolytic and anticonvulsant properties.

Uniqueness

4-Acetyl-N-{1,3-dimethyl-6-[(4-methylphenyl)sulfanyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL}benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonamide and benzodiazole moieties allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H23N3O4S2

Molecular Weight

481.6 g/mol

IUPAC Name

4-acetyl-N-[1,3-dimethyl-6-(4-methylphenyl)sulfanyl-2-oxobenzimidazol-5-yl]benzenesulfonamide

InChI

InChI=1S/C24H23N3O4S2/c1-15-5-9-18(10-6-15)32-23-14-22-21(26(3)24(29)27(22)4)13-20(23)25-33(30,31)19-11-7-17(8-12-19)16(2)28/h5-14,25H,1-4H3

InChI Key

AZHIJLLXHSWEJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC3=C(C=C2NS(=O)(=O)C4=CC=C(C=C4)C(=O)C)N(C(=O)N3C)C

Origin of Product

United States

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